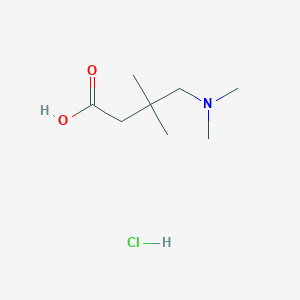

![molecular formula C17H22N2O2 B2828321 N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide CAS No. 851407-42-6](/img/structure/B2828321.png)

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide, also known as DMQB, is a synthetic compound that has gained significant attention in scientific research. DMQB is a quinoline derivative and has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In

Wissenschaftliche Forschungsanwendungen

Fluorescent Chemosensors

A study elaborates on a chemosensor developed for Zn2+ detection using a quinoline moiety, highlighting its potential in aqueous media for environmental monitoring and biological applications. The chemosensor exhibits remarkable fluorescence enhancement upon Zn2+ binding, distinguishing Zn2+ from Cd2+ efficiently, which could have implications for water quality assessment and health-related research (Kim et al., 2016).

Synthetic Chemistry

Research on lithiation and side-chain substitution of quinolinones showcases methodologies for modifying quinoline derivatives, which are crucial for developing novel compounds with potential therapeutic applications. These synthetic strategies enable the introduction of various functional groups, expanding the chemical diversity of quinoline-based molecules (Smith et al., 2003).

Molecular Structure Studies

A study on the molecular structure, UV, IR, and NMR spectra of a new quinoline derivative emphasizes the importance of understanding the physical and chemical properties of these compounds. Such investigations are fundamental for the development of materials with specific optical properties, potentially applicable in sensors, electronics, and photonics (Shahab et al., 2015).

Corrosion Inhibition

Research on quinoxalines as corrosion inhibitors of copper in nitric acid illustrates the application of quinoline derivatives in material science and engineering. By examining the relationship between molecular structure and inhibition efficiency, such studies contribute to the development of more effective corrosion inhibitors for industrial applications (Zarrouk et al., 2014).

Anticancer Activity

The anticancer activities of quinoline compounds, their mechanisms of action, and their selective activity against various cancer drug targets are reviewed, indicating the potential of quinoline derivatives in oncology. Quinoline-based compounds have been explored for their efficacy against a range of cancer types, underlining their significance in drug discovery and development (Solomon & Lee, 2011).

Eigenschaften

IUPAC Name |

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-4-5-15(20)18-9-8-14-10-13-7-6-11(2)12(3)16(13)19-17(14)21/h6-7,10H,4-5,8-9H2,1-3H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDUOLNPSPGQHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCCC1=CC2=C(C(=C(C=C2)C)C)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((1R,5S)-8-((2,4-dichloro-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2828238.png)

![3-[(2,5-dimethylbenzyl)sulfanyl]-4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2828239.png)

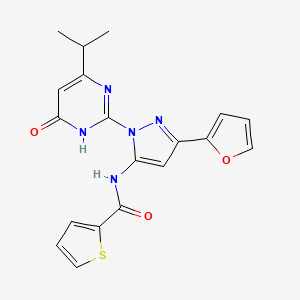

![N-(furan-2-ylmethyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2828240.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2828241.png)

![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2828248.png)

![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B2828250.png)

![1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2828253.png)

![[(2-Phenylethyl)carbamoyl]methyl 5-chloro-2-methoxybenzoate](/img/structure/B2828256.png)

![N-(2-methoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2828258.png)

![2-((4-chlorophenyl)thio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)acetamide](/img/structure/B2828259.png)

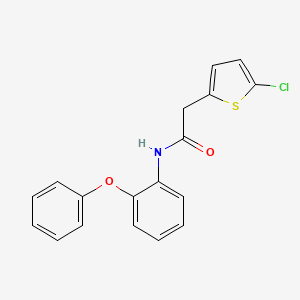

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-methylthiazole-5-carboxamide](/img/structure/B2828260.png)